molecular formula C22H23ClN2O3 B7453528 2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide

Cat. No. B7453528
M. Wt: 398.9 g/mol
InChI Key: YOYBJHGULINOCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide, also known as Furamidine or DB75, is a benzamidine derivative that has been extensively studied for its potential use as an antiparasitic agent.

Scientific Research Applications

2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has been studied for its potential use as an antiparasitic agent against various protozoan parasites, including Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani. It has also been studied for its potential use as an antiviral agent against human immunodeficiency virus (HIV) and hepatitis B virus (HBV).

Mechanism of Action

2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair in protozoan parasites and viruses. It has also been shown to inhibit the activity of RNA editing ligase 1, an enzyme that is essential for the survival of Trypanosoma brucei.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide has been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further development as an antiparasitic and antiviral agent. It has also been shown to have good bioavailability and pharmacokinetic properties, which are important factors for drug development.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. However, one limitation is that it may not be effective against all protozoan parasites or viruses, and further research is needed to determine its efficacy against different strains and species.

Future Directions

For research on 2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide include further optimization of its chemical structure to improve its efficacy and reduce toxicity, as well as testing its efficacy against different protozoan parasites and viruses. It may also be useful to investigate its potential use in combination with other antiparasitic or antiviral agents to enhance its efficacy. Additionally, further studies are needed to determine its mechanism of action and potential side effects.

Synthesis Methods

2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide can be synthesized by reacting 4-chloroanisole with 2-dimethylaminoethylchloride to obtain 2-(4-chlorophenyl)methoxy-N,N-dimethylethanamine. This compound is then reacted with 2-furancarboxaldehyde to obtain 2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide.

properties

IUPAC Name

2-[(4-chlorophenyl)methoxy]-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O3/c1-25(2)19(21-8-5-13-27-21)14-24-22(26)18-6-3-4-7-20(18)28-15-16-9-11-17(23)12-10-16/h3-13,19H,14-15H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYBJHGULINOCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1OCC2=CC=C(C=C2)Cl)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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